711389-S

Description

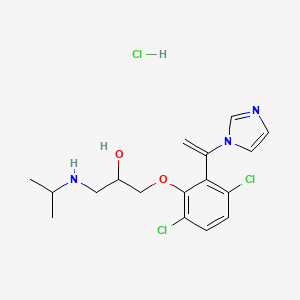

Structure

3D Structure of Parent

Properties

CAS No. |

90742-91-9 |

|---|---|

Molecular Formula |

C17H22Cl3N3O2 |

Molecular Weight |

406.7 g/mol |

IUPAC Name |

1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |

InChI Key |

DGLQZJPSOFSWLE-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |

Other CAS No. |

94899-83-9 |

Synonyms |

1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole 711389 S 711389-S S 1389 S-1389 |

Origin of Product |

United States |

Current Landscape of Antiarrhythmic Drug Development and Classification

The cornerstone of antiarrhythmic drug classification is the Vaughan Williams system, which categorizes agents based on their primary mechanism of action on the cardiac action potential. nih.govcvpharmacology.com This system, though having limitations, provides a fundamental framework for understanding and comparing these drugs. cvpharmacology.com

The primary classes include:

Class I: Sodium (Na+) channel blockers, which are further subdivided into Ia, Ib, and Ic based on their potency and effect on the action potential duration. derangedphysiology.comcvpharmacology.com

Class II: Beta-blockers, which antagonize the effects of catecholamines on the heart. clevelandclinic.orgnih.gov

Class III: Potassium (K+) channel blockers, which prolong repolarization. clevelandclinic.orgnih.gov

Class IV: Calcium (Ca2+) channel blockers, which primarily affect the sinoatrial and atrioventricular nodes. clevelandclinic.orgnih.gov

Recent trends in antiarrhythmic drug development have focused on more specific molecular targets and repurposing existing drugs. nih.govresearchgate.net The development of new agents has been hampered by the proarrhythmic potential of many compounds, as highlighted by historical clinical trials. frontiersin.org Consequently, there is a significant need for agents with improved efficacy and a better safety profile. grandviewresearch.com

Historical Context of 711389 S Discovery and Initial Preclinical Characterization

The compound 711389-S, with the chemical name 1-[2,5-Dichloro-6-[1-(1H-imidazol-1-yl)-ethenyl] phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride, emerged from a research program focused on synthesizing new 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-azoles. lookchem.com In a 1984 study, a series of these compounds were synthesized and screened for their antiarrhythmic and β-adrenoceptor-blocking activities. cvpharmacology.com While many of the synthesized compounds showed little β-blocking effects, they exhibited significant antiarrhythmic activity in animal models. lookchem.com

Among the tested compounds, this compound was selected for more in-depth pharmacological investigation due to its superior antiarrhythmic effects compared to established drugs like quinidine (B1679956), disopyramide (B23233), and propranolol (B1214883) in preclinical models. lookchem.com

Initial preclinical studies demonstrated the efficacy of this compound in various experimentally induced arrhythmia models in dogs and mice. nih.gov These studies showed that the compound was effective against arrhythmias induced by aconitine (B1665448) and coronary artery ligation. nih.gov

Rationale for Continued Academic Inquiry into 711389 S Mechanisms and Potential

Advanced Synthetic Strategies for this compound

The synthesis of this compound and related compounds involves the strategic introduction of an aminohydroxypropoxy side chain onto a substituted phenyl vinyl azole scaffold. lookchem.com This side chain is a well-known pharmacophore in many cardiovascular drugs. lookchem.com

Asymmetric Synthesis Approaches for Stereoisomers of this compound

The synthesis of the individual (R)-(+)- and (S)-(-)-enantiomers of this compound has been described to investigate the stereospecificity of its biological activity. nih.gov The asymmetric synthesis allows for the preparation of these stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. wikipedia.orglibretexts.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orgchemicool.com

A key step in the asymmetric synthesis involves the use of chiral starting materials or reagents to control the stereochemistry of the final product. For the synthesis of (R)-(+)- and (S)-(-)-48 (the compound number for this compound in the original research), a method was developed to produce the separate enantiomers. lookchem.com Research has shown that there is no significant stereospecificity in the antiarrhythmic effect of this compound. nih.gov

Considerations for Yield Optimization and Purity in this compound Synthesis

In any synthetic process, optimizing the reaction conditions to maximize the yield and ensure the purity of the final compound is crucial. While specific details on the optimization of the this compound synthesis are proprietary to the developing laboratories, general principles of organic synthesis would apply. These include controlling reaction temperature, choice of solvent, and purification methods such as chromatography and recrystallization. The purity of the final active pharmaceutical ingredient is critical for its safety and efficacy.

Synthesis of Structural Analogues of this compound

The exploration of structural analogues of this compound was undertaken to understand the structure-activity relationships (SAR) within this class of compounds. nih.gov This involves systematically modifying different parts of the molecule to observe the effect on its biological activity.

Design Principles for Novel 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-azoles

The design of novel analogues of this compound was based on the core structure of 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-azoles. nih.gov The primary design principle was to introduce the (aryloxy)propanolamine side chain, a moiety known for its affinity for β-adrenergic receptors, onto a vinyl-1H-azole scaffold. lookchem.com The researchers hypothesized that combining these structural features could lead to new cardiovascular agents. lookchem.com Various modifications were made to the aromatic ring, the azole ring, and the alkylamino group to investigate their influence on the compound's properties. nih.gov

Diversification of Chemical Moieties for Structure-Activity Exploration

To explore the structure-activity relationship, a series of analogues were synthesized with variations in several key positions of the molecule. nih.govlookchem.com These modifications included:

Substitution on the Phenyl Ring: Different substituents were introduced on the phenyl ring to modulate the electronic and steric properties of the molecule.

Nature of the Azole Ring: The imidazole (B134444) ring was replaced with other azole heterocycles to assess the impact of the heterocyclic system on activity.

Alkyl Group on the Amino Function: The N-isopropyl group on the amino side chain was varied with other alkyl groups to probe the steric requirements for optimal activity.

These systematic modifications led to the identification of this compound as a promising candidate for further development due to its potent antiarrhythmic effects. nih.gov

Identification of Core Pharmacophoric Elements for this compound's Antiarrhythmic Activity

The antiarrhythmic activity of this compound is attributed to several key structural features that constitute its core pharmacophore. Research indicates that the molecule is composed of a 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1H-imidazole structure. nih.gov The primary components essential for its activity are the imidazole ring, the dichlorinated phenyl ring, and the aminopropanol (B1366323) side chain.

The quinolizidine (B1214090) ring has been identified as a significant pharmacophore for antiarrhythmic activity in a broader class of related compounds. mdpi.com This structural element, considered a truncated form of sparteine, appears to be a recurring motif in potent antiarrhythmic agents. mdpi.com The presence of an arylcarbamido group attached to this ring system has been shown to generate promising lead compounds for antiarrhythmic drugs. mdpi.com

Furthermore, the trimethoxybenzoyl group has been suggested as another potential pharmacophoric substructure. mdpi.com It is hypothesized that the presence of both the quinolizidine ring and the trimethoxybenzoyl group in a single molecule could lead to a synergistic effect, with each moiety targeting different biological pathways to produce a convergent antiarrhythmic outcome. mdpi.com

| Pharmacophoric Element | Observed Contribution to Antiarrhythmic Activity | Reference |

|---|---|---|

| 1H-imidazole ring | Essential component of the core structure of this compound. | nih.gov |

| Dichlorinated phenyl ring | Key part of the core structure of this compound. | nih.gov |

| Aminopropanol side chain | Crucial for the antiarrhythmic effects of this compound. | nih.gov |

| Quinolizidine ring | Identified as a key pharmacophore in related antiarrhythmic compounds. | mdpi.com |

| Arylcarbamido group | Enhances antiarrhythmic potential when linked to the quinolizidine ring. | mdpi.com |

| Trimethoxybenzoyl group | Suggested to be an independent pharmacophore that can work synergistically with the quinolizidine ring. | mdpi.com |

Stereochemical Influence on the Preclinical Pharmacological Profile of this compound

For compound this compound, which is chemically named 1-[2,5-Dichloro-6-[1-(1H-imidazol-1-yl)-ethenyl] phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride, the presence of a chiral center in the 2-propanol moiety suggests the existence of (R)- and (S)-enantiomers. nih.gov Asymmetric synthesis of both the (R)-(+)- and (S)-(-)-enantiomers of this compound has been described. nih.gov Interestingly, preclinical studies have demonstrated that there is no stereospecificity in the antiarrhythmic effect of this compound. nih.gov Both enantiomers appear to contribute similarly to the observed antiarrhythmic activity. This is in contrast to many other chiral drugs where one enantiomer is often more potent or responsible for the therapeutic effect, while the other may be inactive or contribute to adverse effects. nih.gov

The lack of stereospecificity for the antiarrhythmic action of this compound suggests that the chiral center may not be in a region of the molecule that is critical for its primary interaction with its pharmacological target. nih.gov However, it is important to note that even when enantiomers have similar primary pharmacological activity, they can differ in their metabolic profiles or their affinities for other biological sites. nih.gov

| Enantiomer | Antiarrhythmic Activity | Reference |

|---|---|---|

| (R)-(+)-711389-S | Demonstrates antiarrhythmic effects. | nih.gov |

| (S)-(-)-711389-S | Demonstrates antiarrhythmic effects, with no significant difference from the (R)-enantiomer. | nih.gov |

| Racemic Mixture (this compound) | Exhibits potent antiarrhythmic activity. | nih.gov |

Impact of Functional Group Modifications on the Biological Efficacy of this compound Analogues

The systematic modification of functional groups in analogues of this compound has provided valuable insights into the SAR of this class of compounds. Altering functional groups can influence a molecule's electronic properties, polarity, and ability to bind to its biological target. ashp.orglibretexts.org

In the broader class of quinolizidine derivatives, the nature and size of the aromatic moiety attached to the quinolizidine ring have been shown to be critical. mdpi.com For instance, the presence of an arylcarbamido group has been identified as a favorable modification for enhancing antiarrhythmic activity. mdpi.com

Research on related benzazole derivatives has shown that the introduction of electron-withdrawing groups, such as chlorine or nitro groups, at specific positions can increase potency against certain microorganisms, highlighting the importance of electronic effects. esisresearch.org While this is in a different therapeutic area, it underscores the principle that modifying electronic properties through functional group substitution is a key strategy in medicinal chemistry. pressbooks.pub

The modification of side chains can also have a profound impact. For example, in the development of other drugs, altering a hydroxyl group to an ester can significantly improve oral absorption. ashp.org While specific modifications to the aminopropanol side chain of this compound are not detailed in the provided context, this remains a viable strategy for optimizing pharmacokinetic properties.

| Modification | Impact on Biological Efficacy | Reference |

|---|---|---|

| Introduction of an arylcarbamido group to the quinolizidine ring | Leads to promising antiarrhythmic activity. | mdpi.com |

| Variations in the aromatic moiety attached to the quinolizidine ring | Significantly influences antiarrhythmic potency. | mdpi.com |

| Presence of a trimethoxybenzoyl group | May act as an independent pharmacophore, enhancing overall activity. | mdpi.com |

Comparative Structure-Activity Analysis with Established Antiarrhythmic Agents in Preclinical Models

In preclinical models, this compound has demonstrated antiarrhythmic effects that are superior to those of established agents like quinidine (B1679956), disopyramide, and propranolol (B1214883). nih.gov This suggests that the unique structural features of this compound confer a more potent or effective mechanism of action.

Established antiarrhythmic drugs are classified based on their primary mechanism of action, such as sodium-channel blockers (Class I), beta-blockers (Class II), potassium-channel blockers (Class III), and calcium-channel blockers (Class IV). wikipedia.org Quinidine is a Class I agent, while propranolol is a Class II agent. clevelandclinic.org The superior efficacy of this compound compared to these agents indicates that it may have a different or more complex mechanism of action.

While some analogues of this compound were investigated for beta-adrenoceptor-blocking activity, none were found to be more potent than propranolol in isolated guinea pig right atria. nih.gov This suggests that the primary antiarrhythmic effect of this compound is likely not mediated through beta-blockade. The significant antiarrhythmic effects observed against aconitine- or ischemic-induced arrhythmias in mice and dogs further highlight its potential as a broad-spectrum antiarrhythmic agent. nih.gov

A study on related pyrrolidin-2-one derivatives showed antiarrhythmic activity likely mediated via α1-adrenoceptors, suggesting another potential mechanism that could be explored for this compound and its analogues. mdpi.com

| Compound | Class/Primary Mechanism | Comparative Efficacy in Preclinical Models | Reference |

|---|---|---|---|

| This compound | Likely multi-channel effects, not primarily beta-blockade. | Superior to quinidine, disopyramide, and propranolol against aconitine (B1665448) or ischemic arrhythmia. | nih.gov |

| Quinidine | Class I (Sodium-channel blocker) | Less effective than this compound in the studied models. | nih.govclevelandclinic.org |

| Disopyramide | Class I (Sodium-channel blocker) | Less effective than this compound in the studied models. | nih.govclevelandclinic.org |

| Propranolol | Class II (Beta-blocker) | Less effective than this compound in the studied models. | nih.govclevelandclinic.org |

Molecular Mechanisms of Action of 711389 S in Cardiac Electrophysiology

Modulation of Voltage-Gated Sodium Channels by 711389-S

The principal antiarrhythmic activity of this compound stems from its interaction with voltage-gated sodium channels, which are responsible for the rapid depolarization phase (phase 0) of the action potential in most cardiac cells. cvpharmacology.com

Voltage-gated sodium channels cycle through three main conformational states: resting (closed), activated (open), and inactivated. cvpharmacology.com Research indicates that this compound demonstrates a state-dependent binding affinity, interacting with the sodium channel in all three of its functional states. nih.gov This characteristic is a hallmark of certain antiarrhythmic drugs and is crucial to their mechanism. cvpharmacology.comnih.gov The binding of this compound to the channel is not uniform across these states; its inhibitory effects are notably enhanced at less negative holding potentials, a condition that increases the proportion of channels in the inactivated state. nih.gov

Studies on crayfish giant axons have shown that this compound produces a use-dependent block, meaning its inhibitory effect increases with the frequency of channel activation. nih.gov This phenomenon arises from the drug's interaction with channels during repetitive depolarization, leading to an accumulation of channels in a slow inactivated state and a delayed recovery from inactivation during the intervals between pulses. nih.gov Furthermore, this compound can induce additional inhibition when the sodium channels are in the open state during large depolarizations. nih.gov These findings collectively suggest a comprehensive binding model where this compound targets resting, open, and inactivated channels, thereby modulating their function throughout the cardiac cycle. nih.gov

The binding of this compound to voltage-gated sodium channels directly results in a reduction of their availability to open and conduct sodium ions. nih.gov This is a primary consequence of its ability to stabilize the inactivated state and bind to the resting and open states. nih.gov Electrophysiological studies have demonstrated that this compound shifts the steady-state inactivation curve in the hyperpolarizing direction. nih.gov This shift means that at any given membrane potential, a smaller fraction of sodium channels is available to be activated. nih.govcore.ac.uk

In addition to reducing availability, this compound also affects the channel's conductance properties. It has been observed to shift the voltage dependence of peak sodium conductance toward a less negative potential. nih.gov The compound inhibits the sodium current more selectively than the potassium current, indicating a preferential action on the channels responsible for depolarization. nih.gov

Table 1: Effects of this compound on Sodium Channel Properties

| Parameter | Effect of this compound | Implication | Source |

|---|---|---|---|

| Channel State Binding | Binds to resting, open, and inactivated states | Comprehensive modulation throughout the action potential | nih.gov |

| Use-Dependence | Exhibits use-dependent block | Increased efficacy at higher heart rates | nih.gov |

| Steady-State Inactivation | Shifts curve in the hyperpolarizing direction | Reduced number of available channels at a given potential | nih.gov |

| Channel Availability | Reduces overall sodium channel availability | Decreased excitability of cardiac tissue | nih.gov |

| Peak Conductance | Shifts voltage dependence to less negative potentials | Alters the voltage at which peak current occurs | nih.gov |

A direct functional consequence of the reduced sodium channel availability and conductance is the inhibition of the action potential's upstroke velocity (Vmax), which represents the maximum rate of depolarization during phase 0. mdpi.com Studies have consistently shown that this compound suppresses the rate of rise of the action potential in a dose-dependent manner without significantly affecting the resting membrane potential. nih.govnih.gov This effect is a classic characteristic of Class I antiarrhythmic agents, which act by blocking sodium channels. cvpharmacology.comfrontiersin.org

The reduction in Vmax slows the conduction of the electrical impulse through cardiac tissue. frontiersin.org In rabbit sinoatrial node preparations, this compound was found to decrease the maximum rate of depolarization. nih.govoup.com When compared to other Class I drugs, this compound demonstrated a potent inhibitory effect on the Vmax of sinus node cells, second only to aprindine (B1662516) in a comparative study. nih.gov

Table 2: Comparative Inhibitory Effect on Vmax in Sinoatrial Node Cells

| Drug | Relative Inhibitory Potency on Vmax | Source |

|---|---|---|

| Aprindine | > this compound | nih.gov |

| This compound | > Cibenzoline | nih.gov |

| Cibenzoline | ≥ Disopyramide (B23233) | nih.gov |

| Disopyramide | > Mexiletine | nih.gov |

| Mexiletine | > Lidocaine | nih.gov |

| Lidocaine | > Tocainide | nih.gov |

Effects of this compound on Sodium Channel Availability and Conductance

Comprehensive Analysis of this compound's Effects on Cardiac Ion Currents

While the primary target of this compound is the fast sodium current, its electrophysiological profile is broadened by its effects on other significant cardiac ion currents, including the slow inward calcium current and the outward potassium current. nih.govoup.com

The potassium outward current (I_K) is responsible for the repolarization phase of the action potential, returning the membrane potential to its resting state. mdpi.com Studies have found that this compound also depresses the I_K in a dose-dependent manner. nih.govoup.com This effect contributes to an increase in the action potential duration, an electrophysiological characteristic observed with this compound. nih.govoup.comoup.com

However, a key finding is that while this compound reduces the amplitude of the I_K, it does not significantly alter the kinetics of this current. nih.govoup.comoup.com This suggests that the drug depresses the I_K without changing the time course of its activation or deactivation. oup.com The combined effect of depressing both the inward depolarizing currents (I_Na and I_si) and the outward repolarizing current (I_K) results in a complex modulation of the cardiac action potential. nih.gov

Table 3: Summary of this compound Effects on Key Cardiac Ion Currents

| Ion Current | Channel Type | Effect of this compound | Electrophysiological Consequence | Source |

|---|---|---|---|---|

| Fast Sodium Current (I_Na) | Voltage-Gated Sodium | Inhibition | Decreased Vmax, slowed conduction | nih.gov |

| Slow Inward Current (I_si) | L-Type Calcium | Depression | Decreased heart rate and AP amplitude | nih.govoup.comnih.gov |

| Potassium Outward Current (I_K) | Voltage-Gated Potassium | Depression (without altering kinetics) | Prolonged action potential duration | nih.govoup.comoup.com |

Influence of this compound on Hyperpolarization-Activated Current (I_h)

The hyperpolarization-activated current, known as I_h or the "funny" current (I_f), plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node, thereby controlling the heart rate. oup.comnih.govmdpi.comnih.gov The compound this compound has been shown to exert a depressive effect on this current in a dose-dependent manner. oup.comnih.gov

Table 1: Effect of this compound on Hyperpolarization-Activated Current (I_h) in Rabbit Sinoatrial Node Cells

| Concentration of this compound (μmol·litre⁻¹) | Observed Effect on I_h | Reference |

| 0.1 - 10 | Dose-dependent depression | oup.comnih.gov |

Electrophysiological Characterization and Classification of this compound as an Antiarrhythmic Agent

The electrophysiological properties of this compound have led to its characterization as an antiarrhythmic agent. nih.gov Its effects on the cardiac action potential and specific ion currents align with the characteristics of Class I antiarrhythmic drugs according to the Vaughan Williams classification system. litfl.comnih.govwikipedia.orgcvpharmacology.com

Class I antiarrhythmic agents are known for their ability to block sodium (Na⁺) channels. litfl.comwikipedia.orgcvpharmacology.com Research on crayfish giant axons revealed that this compound suppresses the sodium current, which is a hallmark of Class I activity. nih.gov This sodium channel blockade leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential. nih.govnih.gov Studies on rabbit sinoatrial node cells have demonstrated that this compound indeed decreases Vmax in a dose-dependent manner. nih.gov

Furthermore, this compound has been observed to increase the duration of the action potential. nih.gov This effect, combined with the reduction in Vmax, is a characteristic feature of Class Ia antiarrhythmics. litfl.comcvpharmacology.com The prolongation of the action potential duration can contribute to an increase in the effective refractory period, which is a crucial antiarrhythmic mechanism.

Table 2: Electrophysiological Effects of this compound Supporting its Classification as a Class I Antiarrhythmic Agent

| Electrophysiological Parameter | Observed Effect of this compound | Supporting Evidence for Class I Classification | Reference |

| Maximum Rate of Depolarization (Vmax) | Decreased | Characteristic of Na⁺ channel blockade | nih.govnih.gov |

| Action Potential Duration | Increased | A feature of Class Ia antiarrhythmics | nih.gov |

| Sodium Current (I_Na) | Suppressed | Primary mechanism of Class I agents | nih.gov |

Broader Molecular Targets and Signaling Pathways Influenced by this compound

Studies have shown that this compound dose-dependently depresses the slow inward current (I_si), which is primarily carried by calcium ions (Ca²⁺), and the potassium outward current (I_K). oup.comnih.govnih.gov The inhibition of I_si can impact the plateau phase of the cardiac action potential and reduce calcium influx. cvpharmacology.com The depression of I_K can contribute to the observed prolongation of the action potential duration, an effect also seen with Class III antiarrhythmics. nih.govlitfl.com However, a study noted that the kinetics of I_K were not significantly altered by the drug. oup.comnih.gov

Table 3: Additional Molecular Targets of this compound

| Molecular Target | Observed Effect | Potential Consequence | Reference |

| Slow Inward Current (I_si) | Dose-dependent depression | Modulation of action potential plateau and calcium influx | oup.comnih.gov |

| Potassium Outward Current (I_K) | Dose-dependent depression | Contribution to action potential duration prolongation | oup.comnih.gov |

Table of Compound Names

| Abbreviation / Code Name | Full Chemical Name |

| This compound | 1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Preclinical Pharmacological Investigations of 711389 S in in Vitro and in Vivo Models

Efficacy of 711389-S in Established Animal Models of Arrhythmia

The effectiveness of this compound has been demonstrated across several standard animal models of arrhythmia, each designed to mimic different clinical scenarios of irregular heart rhythms.

Evaluation in Aconitine-Induced Arrhythmia Models

Aconitine (B1665448), a potent cardiotoxin, is frequently used to induce arrhythmias in experimental settings by persistently activating sodium channels. scirp.orgresearchgate.net In mouse models, this compound significantly delayed the onset of arrhythmias triggered by aconitine infusion. researcher.life Furthermore, in dog models where atrial fibrillation was induced by the topical application of aconitine to the atrium, this compound was effective in blocking these arrhythmias. researcher.life

Assessment in Ouabain-Induced Arrhythmia Models

Ouabain (B1677812), a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium. taylorandfrancis.com In dog models, this compound was shown to decrease the number of ventricular extrasystoles caused by ouabain. researcher.life In guinea pigs, pretreatment with this compound increased the dose of ouabain required to provoke various types of arrhythmias. researcher.life

Antiarrhythmic Activity in Ischemic Arrhythmia Models (e.g., Coronary Artery Ligation)

Arrhythmias are a common and life-threatening complication of myocardial ischemia, which occurs when blood flow to the heart is restricted. clevelandclinic.org The coronary artery ligation model in animals is a well-established method to simulate these conditions. oatext.comnih.gov In dog models of arrhythmias induced by coronary artery ligation or occlusion, this compound significantly reduced the number of ventricular ectopic beats and helped restore normal sinus rhythm. researcher.life Oral administration of the compound in dogs also markedly suppressed ventricular ectopic beats resulting from coronary ligation. researcher.life

Quantitative Analysis of this compound's Impact on Ventricular Fibrillation Threshold (VFT)

The ventricular fibrillation threshold (VFT) is a measure of the electrical stability of the ventricles; a higher VFT indicates a greater resistance to developing ventricular fibrillation, a life-threatening arrhythmia. Studies in guinea pigs have demonstrated that this compound increases the ventricular fibrillation threshold, suggesting a protective effect against this lethal arrhythmia. medkoo.com

Comparative Preclinical Efficacy Studies of this compound Against Reference Antiarrhythmic Compounds

In preclinical evaluations, this compound has shown superior antiarrhythmic effects compared to established drugs like quinidine (B1679956) and disopyramide (B23233) in models of aconitine- or ischemia-induced arrhythmias in mice. molaid.com

Effects of this compound on Myocardial Bioenergetics in Preclinical Models

The disruption of myocardial bioenergetics, the process of energy production and utilization in the heart muscle, can lead to various cardiac pathologies. nih.gov While direct studies on the effect of this compound on myocardial bioenergetics are not extensively detailed in the provided context, its action in ischemia-induced arrhythmia models suggests a potential influence on the heart's ability to function under metabolically stressful conditions. researcher.life Aconitine itself can disrupt cellular energy metabolism by causing mitochondrial damage. frontiersin.org

Interactive Data Table: Efficacy of this compound in Animal Models of Arrhythmia

| Model | Animal | Arrhythmia Induction | Effect of this compound |

| Aconitine-Induced | Mouse | Aconitine Infusion | Significantly prolonged the time to onset of arrhythmias. researcher.life |

| Aconitine-Induced | Dog | Topical Aconitine on Atrium | Blocked atrial fibrillation. researcher.life |

| Ouabain-Induced | Dog | Ouabain | Decreased the number of ventricular extrasystoles. researcher.life |

| Ouabain-Induced | Guinea Pig | Ouabain | Increased the dose of ouabain required to induce arrhythmias. researcher.life |

| Ischemic | Dog | Coronary Artery Ligation/Occlusion | Significantly decreased ventricular ectopic beats and restored sinus rhythm. researcher.life |

Modulation of Adenylate Energy Charge and Phosphorylation Potential by this compound

Studies conducted on the normal myocardium of anesthetized guinea pigs revealed that the compound this compound has a significant impact on cellular energy metrics. researchgate.netoup.com The administration of this compound led to an elevation of both the adenylate energy charge and the phosphorylation potential within the myocardial tissue. researchgate.netoup.com The adenylate energy charge, an index of the energy state of the cell, is a key indicator of metabolic viability. Its increase suggests an improved energy balance.

Further investigation established a direct relationship between the rate-pressure product, a measure of cardiac work, and the myocardial energy state following treatment with this compound. oup.com This correlation indicates that the compound brings about a suppression of energy consumption, which is attributed to a decrease in the heart's work output. researchgate.netoup.com

Influence on High-Energy Phosphate (B84403) Compound Preservation and Anaerobic Glycolysis

In an in vivo model using guinea pigs with arrhythmias induced by ouabain infusion, this compound demonstrated a protective effect on myocardial energy reserves. researchgate.netoup.com The compound effectively prevented the depletion of high-energy phosphate compounds, such as creatine (B1669601) phosphate, which are critical for immediate energy supply in cardiac muscle. researchgate.netoup.com

Simultaneously, this compound was observed to prevent the acceleration of anaerobic glycolysis. oup.com In arrhythmic states, the myocardium may shift towards anaerobic metabolism, leading to lactate (B86563) accumulation and further cellular stress. The intervention by this compound to counteract this metabolic shift occurred in conjunction with its effective antiarrhythmic properties in this model. researchgate.netoup.com

Suppression of Metabolic Disturbances in Ischemic Myocardium by this compound

The metabolic effects of this compound were further investigated in a rat model of acute myocardial ischemia, created by the ligation of a coronary artery. researchgate.netoup.com In the ischemic myocardium, this compound suppressed the characteristic sharp decreases in key metabolic substrates. oup.com Specifically, it mitigated the decline of creatine phosphate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and the adenylate energy charge. researchgate.netoup.com

Moreover, the compound effectively blocked the occurrence of ventricular arrhythmias that typically manifest in the early stages following coronary ligation. researchgate.netoup.com In all these protective actions against metabolic changes in both arrhythmic and ischemic conditions, this compound was found to be more effective than disopyramide, another antiarrhythmic agent of the same class. researchgate.netoup.com These findings suggest that this compound possesses a favorable profile, offering beneficial actions against the metabolic disturbances associated with cardiac arrhythmias and ischemia. researchgate.netoup.com

Table 1: Effects of this compound on Myocardial Energy Metabolism in Preclinical Models

| Model | Condition | Key Parameters / Metabolites | Observed Effect of this compound | Source |

|---|---|---|---|---|

| Anesthetized Guinea Pig | Normal Myocardium | Adenylate Energy Charge, Phosphorylation Potential | Elevated | researchgate.net, oup.com |

| Anesthetized Guinea Pig | Ouabain-Induced Arrhythmia | High-Energy Phosphate Compounds, Anaerobic Glycolysis | Prevented loss of phosphates; Prevented acceleration of glycolysis | researchgate.net, oup.com |

| Anesthetized Rat | Ischemic Myocardium (Coronary Ligation) | Creatine Phosphate, NAD+, Adenylate Energy Charge | Suppressed decreases | researchgate.net, oup.com |

Methodologies and Considerations for Preclinical Study Design of Antiarrhythmic Agents

The preclinical evaluation of investigational antiarrhythmic agents is a critical process designed to characterize their electrophysiological properties and to provide an initial assessment of efficacy and safety before human trials. researchgate.net This process involves a range of in vitro and in vivo models, each with specific advantages and limitations. frontiersin.org

Methodologies for Preclinical Screening:

In Vitro Models: These models allow for the controlled study of a drug's effect on cardiac tissues and cells. mdpi.com Traditional methods include the use of isolated cardiac tissues, such as rabbit atria, to study drug effects on action potential duration and contractility. slideshare.netahajournals.org The Langendorff technique, which involves retrogradely perfusing an isolated heart (commonly from a guinea pig or rabbit), is a classic ex vivo model used to assess electrophysiological and contractile parameters in a whole-organ setting. slideshare.netslideshare.net More recent advancements utilize cultured cardiac cell lines, such as immortalized atrial myocytes, and human induced pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). mdpi.comresearchgate.net These cellular models offer platforms for higher-throughput screening and for investigating patient-specific or disease-specific drug responses. researchgate.net

In Vivo Models: Animal models are essential for understanding a drug's effects within a complex physiological system. frontiersin.org Arrhythmias are often induced to test the efficacy of a potential drug. slideshare.net Chemical induction can be achieved using agents like aconitine, digoxin, or adrenaline in animals such as rats and dogs. slideshare.netslideshare.net Alternatively, arrhythmias can be induced electrically by programmed stimulation, especially in models of myocardial infarction or ischemia. slideshare.net Canine models of sudden coronary death and other large animal models are also employed to study complex arrhythmias and drug responses. slideshare.netfrontiersin.org

Considerations for Study Design:

Safety and Proarrhythmia: A primary consideration in the development of any antiarrhythmic drug is safety, particularly the potential for proarrhythmic effects, where the drug may worsen existing arrhythmias or induce new ones. researchgate.netnih.gov Preclinical studies must be rigorously designed to detect potential cardiotoxicity. researchgate.net The translation of safety data from preclinical animal studies to clinical trials in humans can be challenging, as some adverse effects are not always predicted by animal models. ahajournals.orgahajournals.org

Translational Relevance: A significant challenge is the translational gap between promising results in preclinical models and efficacy in human patients. nih.gov The choice of animal model is crucial, and there is a growing emphasis on using models that more accurately replicate the pathophysiology of human cardiac diseases. frontiersin.org This includes the use of genetically modified large animal models and humanized tissue models. frontiersin.orgnih.gov

Regulatory Standards: Preclinical development is guided by strict regulatory requirements. researchgate.netnih.gov Cardiac safety pharmacology is a specific discipline focused on identifying any adverse effects of a new chemical entity on the heart to inform the risk/benefit assessment required for regulatory approval. researchgate.neteuropa.eu

Study Endpoints: The selection of appropriate and well-defined study endpoints is critical for the robust evaluation of a new agent. ahajournals.org While mortality is a definitive endpoint in some studies, others may focus on the termination of nonfatal arrhythmia events, changes in electrophysiological parameters, or the prevention of arrhythmia induction. ahajournals.org

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Aconitine |

| Adrenaline |

| Creatine phosphate |

| Digoxin |

| Disopyramide |

| Dofetilide |

| Flecainide |

| NAD+ (Nicotinamide adenine dinucleotide) |

Advanced Research Directions and Future Academic Perspectives for 711389 S

Computational Modeling and In Silico Approaches for Predicting 711389-S Activity and Interactions

There is currently no publicly available research detailing the use of computational modeling or in silico approaches to predict the activity and interactions of this compound. Modern drug discovery heavily relies on these methods to simulate compound behavior, predict binding affinities to various receptors, and identify potential off-target effects. The absence of such studies for this compound suggests that its development likely did not proceed to a stage where these advanced computational analyses were undertaken, or that any such proprietary research has not been disclosed.

Development of Next-Generation Analogues of this compound with Enhanced Preclinical Profiles

The development of next-generation analogues is a critical step in optimizing a lead compound's efficacy, safety, and pharmacokinetic properties. For this compound, there are no published reports on the synthesis or preclinical evaluation of any such analogues. The initial research did note that its antiarrhythmic effects were not linked to β-receptor antagonism, distinguishing it from other agents. epdf.pubethernet.edu.et This finding could have theoretically provided a basis for designing more selective compounds, but the research trail appears to have gone cold.

Synergistic Effects of this compound in Combination with Other Preclinically Validated Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced therapeutic effects and reduced side effects. A review of the available literature reveals no preclinical studies investigating the potential synergistic effects of this compound when used in combination with other preclinically validated agents. The scope of the early research was confined to its standalone properties as an antiarrhythmic.

Translational Research Challenges and Opportunities for this compound (Preclinical to Non-Human Models)

Early translational research on this compound provided some insights into its mechanism of action. Studies on crayfish giant axons elucidated its mechanism of sodium channel blockade. molecularhydrogeninstitute.orgbiologists.com Additionally, its inhibitory action on the electrical activity of the rabbit sinoatrial node was investigated. researchgate.net However, there is a clear lack of more advanced translational research that would bridge these initial preclinical findings to more complex non-human models of cardiac arrhythmias or other potential disease states. The challenges and opportunities that would typically be identified during late-stage preclinical development have not been documented in the accessible scientific record.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying 711389-S’s biochemical mechanisms?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure the question. Example: "How does this compound (Intervention) inhibit enzyme X (Problem) compared to existing inhibitors (Comparison) in vitro (Population) in terms of binding affinity (Outcome)?" .

- Key Considerations : Ensure feasibility (e.g., access to purified enzymes) and novelty (e.g., unexplored binding sites). Avoid overly broad terms like "mechanism" without specifying pathways .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

- Protocol Design : Document reaction conditions (temperature, solvents), purification steps (HPLC parameters), and analytical methods (NMR, MS) in detail. Include error margins for measurements (e.g., ±0.5°C) .

- Validation : Replicate synthesis ≥3 times and report yield ranges. Use internal standards for spectroscopic data .

Q. How to conduct a systematic literature review on this compound’s pharmacological properties?

- Steps :

Search PubMed, Scopus, and Web of Science using Boolean terms: "this compound" AND ("pharmacokinetics" OR "toxicity").

Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Extract data into a table: Study Type | Model System | Key Findings | Limitations .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Analysis Framework :

- Source Evaluation : Compare assay conditions (e.g., cell lines vs. in vivo models).

- Statistical Triangulation : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity .

Q. What advanced methodologies validate this compound’s target specificity in complex biological systems?

- Techniques :

- Chemoproteomics : Use affinity-based probes to identify off-target interactions.

- CRISPR-Cas9 Knockout : Confirm phenotype rescue in target-deficient cells .

- Data Interpretation : Prioritize dose-dependent responses and orthogonal validation (e.g., SPR vs. ITC) .

Q. How to design a longitudinal study assessing this compound’s metabolic stability in animal models?

- Protocol :

- Cohort Design : Split rodents into control, low-dose (5 mg/kg), and high-dose (20 mg/kg) groups (n=10/group).

- Sampling : Collect plasma at t = 0, 1, 3, 6, 24h post-administration.

- Analytics : Use LC-MS/MS for quantification; report LOD/LOQ .

- Ethics : Justify sample size via power analysis and adhere to ARRIVE guidelines .

Data Management & Reporting

Q. How to structure supplementary materials for a manuscript on this compound’s crystallographic data?

- Requirements :

- Include raw diffraction images, refinement statistics (R-factor, RMSD), and CIF files.

- Label files as "Supplementary_Data_1_Crystal_Structure" with brief descriptions .

- Best Practices : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

Q. What strategies mitigate bias in high-throughput screening data for this compound derivatives?

- Quality Control :

- Normalize plate-level data using Z’-factor calculations.

- Include positive/negative controls in each assay run .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.